molecular formula C38H32N10O17S4 B1583298 C.I. Direct Red 243 CAS No. 86543-85-3

C.I. Direct Red 243

Cat. No. B1583298
CAS RN: 86543-85-3
M. Wt: 1029 g/mol
InChI Key: OWSOTQFVOVGETB-UHFFFAOYSA-N
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Description

C.I. Direct Red 243, also known as Direct Fast Red BWS, is a double azo class dye . It has a molecular formula of C38H28N10Na4O17S4 and a molecular weight of 1116.91 . It is used for the printing and dyeing of cotton, viscose, and silk . It is known for its good water solubility and high light fastness .


Synthesis Analysis

The manufacturing process of C.I. Direct Red 243 involves several steps . It starts with the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid in alkaline conditions and coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid . The products are then condensed with 2,4,6-Trichloro-1,3,5-triazine . This is followed by the diazotization of 2-Amino-5-methoxybenzenesulfonic acid and coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid . The condensation products are then condensed again, followed by condensation with 2-Aminoethanol .


Molecular Structure Analysis

The molecular structure of C.I. Direct Red 243 belongs to the double azo class . The structure is complex, involving multiple azo groups, sulfonic acid groups, and sodium atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of C.I. Direct Red 243 include diazotization, coupling, and condensation . These reactions involve the formation of azo bonds and the condensation of different molecules to form the complex structure of the dye .


Physical And Chemical Properties Analysis

C.I. Direct Red 243 appears as a yellowish-red powder . It has a similar shade to the standard and a tinting strength of 100±3% . It has a light fastness of 7, a soaping water fading stain of 3-4, and a soaping water fading stain of 2-3 .

Scientific Research Applications

Dye Aggregation in Solution

The study of C.I. Direct Red 1, a similar dye to C.I. Direct Red 243, involved examining its molecular aggregation in aqueous solutions under varying conditions of dye concentration, temperature, and pH. This research is pivotal for understanding the optimal conditions in the dyeing process, with a focus on the electrochemical reduction process of the dye, which is key to its application in various industrial processes (Navarro & Sanz, 1999).

Decolorization Efficiency Prediction

In another study, the decolorization of C.I. Direct Red 16, a related dye, was modeled using an artificial neural network in a UV/K2S2O8 process. This research is crucial for predicting and enhancing the efficiency of dye decolorization processes, which is significant for environmental management and industrial wastewater treatment (Soleymani, Saien, & Bayat, 2011).

Adsorption Behavior on Natural Sediment

A study assessing the adsorption behavior of various dyes, including C.I. Direct Blue 86 which is structurally similar to C.I. Direct Red 243, on natural sediments, reveals insights into environmental interactions of these dyes. Understanding these interactions is crucial for environmental pollution control and for designing effective wastewater treatment strategies (Liu, Liu, Tang, & Su, 2001).

Photocatalytic Degradation

Research on the photocatalytic degradation of C.I. Direct Red 23, a dye chemically related to C.I. Direct Red 243, using SrTiO3/CeO2 composite under UV irradiation, provides valuable insights into methods for the efficient removal of these dyes from aqueous solutions. This is particularly relevant for environmental remediation and developing sustainable waste management technologies (Song et al., 2008).

Dye Transport Phenomena

The transport phenomena of sulfonated dyes like C.I. Direct Red 2, closely related to C.I. Direct Red 243, into cellulose membranes were studied, providing insights into the dyeing process of cellulose-based materials. This research is significant for textile industries in optimizing dyeing processes and improving the quality of dyed products (Maekawa, Kasai, & Nango, 1998).

Fabric Surface Geometry and Dye Type Effect on Cotton Fabrics

A study examining the effect of fabric surface geometry and dye type, including C.I. Direct Red 243, on the color of cotton fabrics under different humidity levels, highlights the importance of environmental factors in the perceived color of dyed fabrics. This is critical for the textile industry in understanding how different conditions affect the final product's appearance (Senthilkumar, Selvakumar, & Shamey, 2011).

Future Directions

The future directions for C.I. Direct Red 243 could involve improving its environmental impact. As with many dyes, a significant portion of the dye is discharged into the environment . Therefore, research into more environmentally friendly manufacturing processes and disposal methods could be beneficial. Additionally, the development of safer alternatives to azo dyes could be a future direction for this field.

properties

IUPAC Name

4-hydroxy-7-[[4-(2-hydroxyethylamino)-6-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N10O17S4/c1-65-22-4-8-26(29(16-22)67(56,57)58)45-47-32-30(68(59,60)61)14-18-12-20(2-6-24(18)34(32)51)40-37-42-36(39-10-11-49)43-38(44-37)41-21-3-7-25-19(13-21)15-31(69(62,63)64)33(35(25)52)48-46-27-17-23(66(53,54)55)5-9-28(27)50/h2-9,12-17,49-52H,10-11H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H3,39,40,41,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOTQFVOVGETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NCCO)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N10O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct Red 243

CAS RN

86543-85-3
Record name C.I. Direct Red 243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086543853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Red 243
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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